molecular formula C10H10F3N B13057674 (1S)-1-[2-(Trifluoromethyl)phenyl]prop-2-enylamine

(1S)-1-[2-(Trifluoromethyl)phenyl]prop-2-enylamine

Cat. No.: B13057674
M. Wt: 201.19 g/mol
InChI Key: LRRHLLIATWWVCM-VIFPVBQESA-N
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Description

(1S)-1-[2-(Trifluoromethyl)phenyl]prop-2-enylamine is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a prop-2-enylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the trifluoromethylation of a suitable precursor, such as a phenyl derivative, using reagents like trifluoromethyl phenyl sulfone . The reaction conditions often include the use of a base and a solvent under controlled temperature and pressure.

Industrial Production Methods

Industrial production of (1S)-1-[2-(Trifluoromethyl)phenyl]prop-2-enylamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-[2-(Trifluoromethyl)phenyl]prop-2-enylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

(1S)-1-[2-(Trifluoromethyl)phenyl]prop-2-enylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.

    Industry: The compound is used in the production of agrochemicals and materials with unique properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism by which (1S)-1-[2-(Trifluoromethyl)phenyl]prop-2-enylamine exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. These interactions can modulate biological processes and lead to desired therapeutic or industrial outcomes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S)-1-[2-(Trifluoromethyl)phenyl]prop-2-enylamine is unique due to its specific structural features, such as the trifluoromethyl group and the prop-2-enylamine moiety. These features confer distinct chemical properties and reactivity, making it valuable in various applications.

Properties

Molecular Formula

C10H10F3N

Molecular Weight

201.19 g/mol

IUPAC Name

(1S)-1-[2-(trifluoromethyl)phenyl]prop-2-en-1-amine

InChI

InChI=1S/C10H10F3N/c1-2-9(14)7-5-3-4-6-8(7)10(11,12)13/h2-6,9H,1,14H2/t9-/m0/s1

InChI Key

LRRHLLIATWWVCM-VIFPVBQESA-N

Isomeric SMILES

C=C[C@@H](C1=CC=CC=C1C(F)(F)F)N

Canonical SMILES

C=CC(C1=CC=CC=C1C(F)(F)F)N

Origin of Product

United States

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